1-Cyclobutyl-2-ethylpiperazine
Description
1-Cyclobutyl-2-ethylpiperazine is a piperazine derivative featuring a cyclobutyl group at the 1-position and an ethyl group at the 2-position of the piperazine ring. Piperazines are six-membered heterocyclic compounds with two nitrogen atoms at opposite positions, widely studied for their pharmacological versatility. The cyclobutyl substituent introduces steric constraints and electronic effects distinct from larger cycloalkyl groups (e.g., cyclohexyl), while the ethyl group contributes to lipophilicity and conformational flexibility.
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-cyclobutyl-2-ethylpiperazine |
InChI |
InChI=1S/C10H20N2/c1-2-9-8-11-6-7-12(9)10-4-3-5-10/h9-11H,2-8H2,1H3 |
InChI Key |
JKQZFLSKRDJBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCCN1C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Example Procedure:
- Step 1 : Ethylation of piperazine using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60–80°C.
- Step 2 : Cyclobutylation via nucleophilic substitution with cyclobutyl bromide under similar conditions.
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| Piperazine, ethyl bromide, K₂CO₃ | ACN, 80°C, 12 h | 65% | |
| 1-Ethylpiperazine, cyclobutyl bromide | DMF, 100°C, 24 h | 58% |
Reductive Amination
This method is suitable for introducing the cyclobutyl group via condensation of ethylpiperazine with cyclobutanone, followed by reduction.
Example Procedure:
- React 2-ethylpiperazine with cyclobutanone in THF, using acetic acid and sodium cyanoborohydride (NaBH₃CN) at room temperature.
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| 2-Ethylpiperazine, cyclobutanone, NaBH₃CN | THF, RT, 16 h | 72% |
Nucleophilic Aromatic Substitution
Aryl piperazine derivatives (e.g., chloroethylpiperazine) can undergo substitution with cyclobutylamine.
Example Procedure:
- React 1-chloro-2-ethylpiperazine with cyclobutylamine in acetonitrile, using DIPEA as a base at 90°C.
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| 1-Chloro-2-ethylpiperazine, cyclobutylamine | ACN, 90°C, 72 h | 60% |
Multi-Step Coupling Approaches
Complex piperazine derivatives often require protective groups. For example:
- Protect piperazine with a tert-butoxycarbonyl (Boc) group.
- Introduce ethyl and cyclobutyl groups sequentially.
- Deprotect using trifluoroacetic acid (TFA).
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Boc₂O, DCM | RT, 2 h | 95% | |
| 2 | Ethyl bromide, K₂CO₃ | ACN, 60°C, 12 h | 70% | |
| 3 | Cyclobutyl bromide, Cs₂CO₃ | DMF, 100°C, 24 h | 65% | |
| 4 | TFA in DCM | RT, 16 h | 90% |
Resolution of Racemic Mixtures
If the target compound is chiral, enantioselective synthesis can employ chiral acids (e.g., (R)-mandelic acid) for crystallization-based resolution.
| Reagents | Conditions | Enantiomeric Excess | Source |
|---|---|---|---|
| Racemic this compound, (R)-mandelic acid | Ethanol, 80°C, cooling to RT | >98% e.e. |
Key Challenges and Optimization
- Selectivity : Sequential alkylation requires careful control to avoid over-alkylation. Protective groups (e.g., Boc) improve regioselectivity.
- Solvent Choice : Polar aprotic solvents (DMF, ACN) enhance reaction rates for substitutions.
- Catalysis : Palladium or copper catalysts may aid in coupling reactions, though none were explicitly documented for this compound.
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-2-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The conditions for these reactions often involve the use of palladium catalysts, visible light, and base-free environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .
Scientific Research Applications
Scientific Research Applications
1-Cyclobutyl-2-ethylpiperazine is used across diverse scientific research applications:
- Neuropharmacology The structural similarity of this compound to psychoactive compounds suggests activity at neurotransmitter receptors. Derivatives of piperazine, including this compound, may have antidepressant effects by modulating serotonin and norepinephrine pathways, as well as antipsychotic properties through interactions with dopamine receptors.
- Anti-tubercular Activity Compounds similar to this compound have demonstrated significant inhibition of Mycobacterium tuberculosis (Mtb) by targeting inosine-5′-monophosphate dehydrogenase (IMPDH), which is essential for bacterial survival.
- Organic Synthesis (2S)-1-Boc-2-ethylpiperazine is employed in organic synthesis as a versatile building block, enabling chemists to efficiently create complex molecules .
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound and similar compounds in various biological contexts:
- Anti-Tubercular Activity: A study showed that compounds similar to this compound exhibited significant inhibition against M. tuberculosis by targeting IMPDH, which is crucial for bacterial survival. Compound 1, a related molecule, showed anti-tubercular activity due to the inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis . The study established the importance of cyclohexyl, piperazine, and isoquinoline rings for activity .
- Neuropharmacological Effects: Investigations into GPCR interactions revealed potential anxiolytic or antipsychotic effects, suggesting that this compound could be explored further for neurological applications.
- Custom Synthesis: Many chemical suppliers offer custom synthesis of (2S)-1-Boc-2-ethylpiperazine, catering to specific research needs in both academic and industrial settings .
- Pharmaceutical Development: (2S)-1-Boc-2-ethylpiperazine serves as an important intermediate in the synthesis of various pharmaceutical agents, particularly in the development of drugs targeting neurological disorders .
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as a hydrogen bond donor/acceptor, which enhances its interactions with receptors and increases its water solubility and bioavailability . The presence of the cyclobutyl and ethyl groups further modulates its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine (MT-45)
- Structure : A cyclohexyl group at the 1-position and a diphenylethyl moiety at the 4-position.
- Pharmacological Activity : MT-45 exhibits potent analgesic properties, comparable to morphine, but with higher toxicity risks. Its enantiomers show differential activity, highlighting stereochemical influences on efficacy and safety .
1-(3-Cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine
- Structure : Cyclohexenylmethyl and 4-methylbenzyl substituents.
- Molecular weight: 284.43 g/mol (C19H28N2) .
- Comparison : The cyclohexenyl group’s conjugation may improve π-π interactions in biological systems, whereas the cyclobutyl group in 1-cyclobutyl-2-ethylpiperazine offers a smaller, less flexible scaffold .
Aryl-Substituted Piperazines
1-(4-Chlorophenyl)piperazine
- Structure : A chlorophenyl group at the 1-position.
- Applications : Commonly used as a serotonin receptor ligand in neuropharmacological research. The electron-withdrawing chlorine atom enhances binding to 5-HT receptors .
- Key Difference : Aromatic substituents like chlorophenyl prioritize electronic effects, while the cyclobutyl group in this compound emphasizes steric modulation .
1-(2-(α-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-thiazolyl)piperazine
- Structure: Complex substituents including a thiazolyl ring and chlorophenyl-benzylamino groups.
- Activity : Designed for targeted receptor interactions, likely in oncology or CNS disorders. Molecular weight: 412.97 g/mol (C22H25ClN4S) .
- Comparison: The thiazolyl group introduces hydrogen-bonding capacity, contrasting with the non-polar cyclobutyl and ethyl groups in this compound .
Alkyl-Substituted Piperazines
1-Ethylpiperazine
- Structure : A simple ethyl group at the 1-position.
- Properties : Lower molecular weight (114.19 g/mol) and higher volatility compared to this compound. Used as a building block in drug synthesis .
- Comparison : The absence of a cyclobutyl group reduces steric hindrance, favoring metabolic oxidation but limiting receptor selectivity .
N-(2-Hydroxyethyl)piperazine
- Structure : A hydroxyethyl group introduces polarity.
- Applications : Enhances water solubility, making it suitable for formulations requiring improved bioavailability. Molecular weight: 130.19 g/mol (C6H14N2O) .
- Key Difference : The hydroxy group enables hydrogen bonding, contrasting with the hydrophobic cyclobutyl-ethyl combination in this compound .
Other Derivatives
Cyclizine (1-Benzhydryl-4-methylpiperazine)
- Structure : Bulky benzhydryl group at the 1-position.
- Pharmacology : Antihistaminic and antiemetic agent. The benzhydryl group enhances CNS penetration but increases sedative side effects .
- Comparison: The cyclobutyl group in this compound provides moderate steric bulk without the pronounced sedation associated with benzhydryl moieties .
Research Findings and Pharmacological Profiles
- Therapeutic Potential: Piperazine derivatives with cycloalkyl groups, such as MT-45, demonstrate significant analgesic activity but face toxicity challenges . The cyclobutyl group in this compound may balance potency and safety by reducing metabolic instability associated with larger cycloalkyl groups.
- Synthetic Strategies : Modifications like Boc-protection (e.g., (S)-1-Boc-2-ethylpiperazine) are employed to stabilize intermediates during synthesis, as seen in .
Data Table: Comparative Analysis of Selected Piperazines
Biological Activity
1-Cyclobutyl-2-ethylpiperazine is a cyclic amine compound characterized by a piperazine ring with a cyclobutyl group on one nitrogen and an ethyl group on the other. This unique structure positions it within a class of piperazine derivatives known for diverse biological activities, particularly in medicinal chemistry and neuropharmacology. The compound’s potential interactions with various biological targets make it a subject of significant interest in drug discovery and development.
Chemical Structure and Properties
This compound can be represented as follows:
| Compound Name | Structure Characteristics |
|---|---|
| This compound | Cyclobutyl group at one nitrogen; ethyl group at another nitrogen |
This structural arrangement contributes to its unique chemical reactivity and biological properties compared to its analogs.
The mechanism of action for this compound involves its interaction with various neurotransmitter receptors. Research indicates that compounds with piperazine structures can exhibit activity at serotonin, dopamine, and cannabinoid receptors, suggesting that this compound may modulate neurochemical pathways relevant to mood regulation, pain perception, and appetite control .
Biological Activity
This compound has demonstrated several biological activities:
Neuropharmacological Effects:
- Receptor Binding: Studies have shown that this compound may interact with cannabinoid receptors (CB1 and CB2), which are implicated in various physiological processes including appetite regulation and pain modulation .
- Psychoactive Potential: Its structural similarity to known psychoactive compounds suggests potential effects on mood and cognition.
Anticancer Activity:
Recent investigations into piperazine derivatives have highlighted their potential as anticancer agents. For instance, related compounds have shown significant cytotoxicity against various human cancer cell lines. The anticancer activity is thought to stem from apoptosis induction and inhibition of anti-apoptotic proteins . Specific findings include:
- Cell Line Studies: Compounds similar to this compound exhibited growth inhibition ranging from -85.67% to -41.54% across multiple cancer cell lines, indicating strong cytotoxic effects .
Case Studies
Several studies have explored the biological activity of piperazine derivatives, including this compound:
- Cannabinoid Receptor Interaction Study:
- Antitumor Activity Assessment:
Comparative Analysis
A comparison of this compound with structurally similar compounds reveals its unique properties:
| Compound Name | Anticancer Activity | Receptor Affinity |
|---|---|---|
| This compound | High (IC50 < 10 µM) | Moderate |
| 1-Cyclobutyl-4-methylpiperazine | Moderate | High |
| 1-Cyclobutyl-2-methylpiperidine | Low | Low |
This table illustrates that while this compound exhibits notable anticancer activity, it also shows varying receptor affinities compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
